Temivinphos

Description

Evolution of Organophosphorus Compound Research in Chemical Sciences

The journey of organophosphorus chemistry began in the 19th century with foundational discoveries. In 1820, Lassaigne was the first to prepare alkyl phosphates. rsc.org This was followed by significant contributions from scientists like von Hofmann, who synthesized methylphosphonic acid dichloride in 1873. mdpi.com The late 19th and early 20th centuries saw the groundwork laid by August Michaelis and Aleksandr Arbuzov, who are now widely regarded as the founders of modern organophosphorus chemistry through their development of methods to create carbon-phosphorus bonds. rsc.org

The 20th century marked a rapid acceleration in organophosphorus research, largely driven by the discovery of their biological activity. In the 1930s, the work of Gerhard Schrader at IG Farben in Germany was pivotal. mdpi.comwikipedia.org While searching for new insecticides, Schrader synthesized a range of highly toxic organophosphorus compounds, which not only led to the development of potent pesticides but also to the creation of nerve agents like Tabun and Sarin. rsc.orgwikipedia.orgnih.gov After World War II, organophosphorus pesticides were commercialized, with compounds like parathion (B1678463) and malathion (B1675926) among the first to be marketed. wikipedia.org Research in the latter half of the 20th century continued to expand, exploring the synthesis, mechanisms, and applications of these compounds, including their use as flame retardants, plasticizers, and chemical warfare agents. wikipedia.orgnih.govmdpi.comresearchgate.net

Classification and Structural Archetypes of Organophosphorus Esters Relevant to Temivinphos

Organophosphorus compounds are a diverse class, generally characterized by a central phosphorus atom. wikipedia.org They are often esters, amides, or thiols derived from phosphoric, phosphonic, phosphinic, or thiophosphoric acids. nih.govneptjournal.com A key feature is the presence of organic substituents attached to the phosphorus atom. wikipedia.org

This compound belongs to the organophosphate (or phosphate (B84403) ester) class, which has the general structure O=P(OR)₃. unacademy.comwikipedia.org These are esters of phosphoric acid. wikipedia.org However, the broader category of organophosphorus compounds also includes thiophosphates, which contain a P=S bond, and phosphonates, which feature a direct P-C bond. unacademy.comwikipedia.orgneptjournal.com

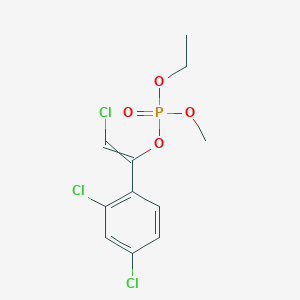

The structure of this compound is specifically 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate. epa.gov Its molecular formula is C₁₁H₁₂Cl₃O₄P. epa.gov This structure places it within the vinyl phosphate subgroup of organophosphates, characterized by a phosphate group attached to a vinylic carbon.

Table 1: Classification of Selected Organophosphorus Compounds

| Class | General Structure | Example(s) | Key Feature |

|---|---|---|---|

| Phosphate Esters (Organophosphates) | P(=O)(OR)₃ | This compound, TEPP, Tricresyl phosphate | P=O bond, ester linkages unacademy.comwikipedia.org |

| Thiophosphates | P(=S)(OR)₃ or P(=O)(OR)₂(SR') | Parathion, Malathion | P=S bond neptjournal.com |

| Phosphonates | RP(=O)(OR')₂ | Glyphosate, Sarin | Direct P-C bond unacademy.com |

Historical and Current Research Trajectories of Organophosphorus Compounds

Historically, research was heavily focused on the synthesis and insecticidal properties of organophosphorus compounds, driven by agricultural needs. rsc.orgnih.gov This led to the development and widespread use of compounds like parathion, malathion, and later, this compound. wikipedia.orggoogleapis.comgoogle.com Another significant, albeit notorious, research trajectory was their development as chemical warfare agents, or nerve agents, which began with Schrader's work in the 1930s and continued through the Cold War. nih.govresearchgate.net

Current research has shifted significantly. While their use as pesticides continues, there is a growing focus on their environmental fate, transport, and effects on non-target organisms. nih.govcdc.govitrcweb.org Recent studies emphasize understanding how these compounds behave in soil, water, and air, and their potential for bioaccumulation. nih.govitrcweb.orgitrcweb.org There is also a major research push towards developing more sustainable and environmentally friendly alternatives and methods for decontamination. mdpi.com This includes the use of enzymes for bioremediation of organophosphate-contaminated sites. mdpi.com Furthermore, the application of organophosphorus compounds has diversified into materials science as flame retardants and plasticizers, leading to research on their long-term stability and potential for human exposure from consumer products. mdpi.comacs.orgunibo.it Bibliometric analyses show a trend towards studying the effects on aquatic organisms, oxidative stress mechanisms, and the influence of environmental factors like temperature on toxicity. nih.gov

Overview of Research Paradigms Applied to Chemical Compounds in Environmental and Biological Systems

The study of chemical compounds like this compound in environmental and biological systems is an interdisciplinary effort, relying on a range of established and emerging research paradigms.

In Environmental Systems: The primary paradigm is environmental chemistry, which investigates the sources, reactions, transport, effects, and fates of chemical species in air, soil, and water. wikipedia.org A cornerstone of this field is quantitative chemical analysis. wikipedia.org

Analytical Techniques: Sophisticated instrumental methods are essential for detecting and quantifying trace levels of compounds. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are standard for analyzing organic pollutants in complex environmental samples. wikipedia.orgsolubilityofthings.comwur.nl HPLC, for instance, has been specifically reported for the separation of organophosphorus pesticides including this compound. scribd.comslideshare.net Other methods include Atomic Absorption Spectroscopy (AAS) for heavy metals and various immunoassays. wikipedia.orgsolubilityofthings.com

Fate and Transport Modeling: This paradigm uses a chemical's physicochemical properties (e.g., water solubility, vapor pressure, partition coefficients) to predict its movement and persistence in the environment. herts.ac.uknih.gov Models like SCI-GROW are used to estimate potential concentrations in groundwater based on factors like soil degradation half-life and application rates. herts.ac.uk These evaluations help determine the likelihood of a contaminant moving from a source and the potential for exposure. cdc.gov

In Biological Systems: Research paradigms focus on understanding the interaction of chemicals at the molecular and cellular levels.

Biochemical Techniques: These methods are crucial for studying how compounds affect biological processes. fiveable.menumberanalytics.com Key techniques include enzyme assays and kinetics to understand mechanisms of action, such as the inhibition of acetylcholinesterase by organophosphates. nih.govnumberanalytics.com Spectrophotometry, chromatography, and electrophoresis are used to separate, purify, and quantify biomolecules and metabolites. fiveable.mesolubilityofthings.com

Chemical Biology and "Omics" Approaches: Chemical biology uses chemical tools, often small molecules, to study and manipulate biological systems. gesundheitsindustrie-bw.dewikipedia.org This approach helps in identifying the specific protein targets of a compound. gesundheitsindustrie-bw.de Modern research increasingly employs "omics" technologies, such as metabolomics and proteomics, which use mass spectrometry and other high-throughput techniques to provide a global profile of small molecules and proteins within a biological system, offering insights into metabolic pathways and cellular responses to chemical exposure. fiveable.mesolubilityofthings.com

Table 2: Key Research Techniques and Their Applications

| Technique | Application Area | Purpose |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Environmental Analysis | Detection and quantification of volatile and semi-volatile organic compounds in water, soil, and air. wikipedia.orgsolubilityofthings.com |

| High-Performance Liquid Chromatography (HPLC) | Environmental & Biological Analysis | Separation and quantification of non-volatile compounds like this compound and its metabolites. wur.nlscribd.comslideshare.net |

| Enzyme Assays | Biological Analysis | Measuring enzyme activity and inhibition to determine a compound's mechanism of action. numberanalytics.com |

| Metabolomics | Biological Analysis | Profiling small molecule metabolites to understand the biochemical impact of a chemical on an organism. solubilityofthings.com |

Structure

3D Structure

Properties

CAS No. |

35996-61-3 |

|---|---|

Molecular Formula |

C11H12Cl3O4P |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

[2-chloro-1-(2,4-dichlorophenyl)ethenyl] ethyl methyl phosphate |

InChI |

InChI=1S/C11H12Cl3O4P/c1-3-17-19(15,16-2)18-11(7-12)9-5-4-8(13)6-10(9)14/h4-7H,3H2,1-2H3 |

InChI Key |

JEEJELVGBADFIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Temivinphos

Advanced Synthetic Routes for Organophosphorus Compound Analogues

The synthesis of organophosphorus compounds, a class to which Temivinphos belongs, has evolved significantly, leading to a variety of advanced methodologies. These routes are crucial for creating compounds with specific biological activities and for developing new chemical probes. mdpi.comresearchgate.net

Phosphorylation and Esterification Techniques in Organophosphorus Synthesis

The formation of the phosphate (B84403) ester core of compounds like this compound is a fundamental step in their synthesis. This is typically achieved through phosphorylation and esterification reactions.

A common method for synthesizing organophosphates is the alcoholysis of phosphorus oxychloride (POCl3). wikipedia.org This reaction involves the treatment of an alcohol with phosphorus oxychloride to form a phosphate ester. For a compound like this compound, this could involve the reaction of diethyl phosphochloridate with a suitable precursor derived from 2,5-dichloroacetophenone.

Another key reaction is the Michaelis-Arbuzov reaction, a cornerstone in the formation of carbon-phosphorus bonds, which is then followed by further modifications to yield the final phosphate ester. oaepublish.com The Perkow reaction is particularly relevant for the synthesis of vinyl phosphates like this compound, involving the reaction of a trialkyl phosphite (B83602) with an α-halo ketone.

Recent advancements in phosphorylation include electrochemical methods, which offer a greener alternative to traditional techniques by avoiding toxic and moisture-sensitive phosphoryl halides. nih.gov These methods can proceed via electrooxidative radical pathways to form the P-O bond. nih.gov Additionally, radical phosphorylation has emerged as a powerful strategy for constructing organophosphorus compounds. oaepublish.com

Stereoselective Synthesis Approaches for Chiral Organophosphorus Compounds

Many organophosphorus compounds are chiral, either at the phosphorus center or at a carbon atom in one of the substituent groups. The different enantiomers of a chiral compound can have vastly different biological effects. isef.net Consequently, stereoselective synthesis, which allows for the preferential formation of one enantiomer over another, is of great importance. mdpi.comnih.gov

Key strategies in stereoselective synthesis include:

Asymmetric Catalysis : The use of chiral catalysts, often transition metal complexes with chiral phosphine (B1218219) ligands, to guide the reaction towards the desired stereoisomer. mdpi.comnih.gov

Use of Chiral Auxiliaries : Attaching a chiral molecule (auxiliary) to the starting material to direct the stereochemical outcome of subsequent reactions. Commonly used auxiliaries include naturally derived alcohols like menthol. rsc.org

Diastereoselective Reactions : Creating a new stereocenter under the influence of an existing one in the molecule. mdpi.com

For example, the asymmetric addition of a phosphine oxide to a C=N bond in the presence of a catalyst like titanium tetraisopropylate can proceed with high stereoselectivity. isef.net While it is not specified if this compound is used as a racemic mixture or a specific enantiomer, these principles would be applicable if a single stereoisomer was desired.

Derivatization Strategies for Enhancing Molecular Probes

Derivatization, the process of chemically modifying a compound to produce a new compound with properties suitable for a specific application, is a key strategy for developing molecular probes. In the context of organophosphorus compounds, derivatization can be used to:

Improve Analytical Detection : Modifying the compound to make it more volatile for gas chromatography (GC) or to enhance its ionization efficiency for mass spectrometry (MS). drawellanalytical.comresearchgate.net For instance, derivatization with agents like 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br) can transform analytes into more volatile and thermally stable molecules. researchgate.net

Labeling for Bioassays : Introducing a fluorescent or radioactive tag to allow the compound to be tracked and quantified in biological systems.

Alter Biological Activity : Creating analogues of a parent compound to study structure-activity relationships.

A notable derivatization technique involves using labeling agents that introduce a phosphorus-31 (³¹P) nucleus into molecules that lack one, such as lipids containing hydroxyl or carboxyl groups. This allows for their detection and profiling using ³¹P NMR spectroscopy. nih.gov

Spectroscopic Characterization Methodologies for Structural Elucidation of this compound

The definitive identification and structural confirmation of a synthesized compound like this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful and commonly used methods for this purpose. cwejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of specific nuclei. cwejournal.org For organophosphorus compounds, ¹H, ¹³C, and ³¹P NMR are particularly informative. semanticscholar.orgacs.org

¹H NMR : Provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, this would help identify the ethyl groups and the vinyl proton.

¹³C NMR : Reveals the carbon skeleton of the molecule.

³¹P NMR : Since phosphorus-31 has a natural abundance of 100%, ³¹P NMR is highly sensitive and provides a characteristic chemical shift for the phosphorus nucleus, which is indicative of its oxidation state and coordination environment. semanticscholar.orgspectroscopyonline.com The coupling between phosphorus and adjacent protons (J-coupling) can also provide valuable structural information. acs.org

The following table shows typical NMR data for organophosphorus compounds, illustrating the kind of information that would be obtained for this compound.

| Nucleus | Chemical Shift (δ) Range (ppm) | Information Provided |

| ¹H | 0.5 - 10.0 | Number and type of protons, neighboring atoms |

| ¹³C | 10 - 220 | Carbon framework of the molecule |

| ³¹P | -200 to +250 | Oxidation state and coordination of Phosphorus |

Mass Spectrometry (MS) Techniques for Elemental Composition and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers significant structural information. koreascience.kr

For a chlorinated organophosphorus compound like this compound, MS is particularly useful. The presence of chlorine atoms results in a characteristic isotopic cluster in the mass spectrum, which can confirm the number of chlorine atoms in the molecule and its fragments. koreascience.kr

Under techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for organophosphates include the loss of alkyl groups and rearrangements involving the phosphate core. mdpi.comtandfonline.comacs.org The fragmentation pattern serves as a "fingerprint" that can be used to identify the compound and differentiate it from isomers. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent molecule and its fragments, further confirming the structure. mdpi.com

A typical fragmentation pattern for an organophosphate might involve the following steps:

Formation of the protonated molecular ion [M+H]⁺.

Loss of an alkyl or aryl group from the phosphate ester.

Rearrangement and cleavage of the phosphate group itself.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups present in a molecule. colab.ws These techniques probe the vibrational energy levels of molecular bonds. IR spectroscopy measures the absorption of infrared radiation by a molecule, causing changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the molecule's polarizability. iaea.org Consequently, the information obtained from IR and Raman spectroscopy is often complementary. mdpi.com

For an organophosphate pesticide like this compound, key functional groups expected to yield characteristic vibrational signals include the P=S (thionophosphate), P-O-Ar (phospho-aryl ether), P-O-C (aliphatic phospho-ether), C-H (aromatic and aliphatic), and C=C (aromatic) bonds. Analysis of a related compound, Fenthion, reveals distinct peaks that can be used for its identification and characterization. scribd.com For instance, the FT-Raman method has been successfully applied for the quantitative determination of Fenthion in pesticide formulations, highlighting the utility of this technique. scribd.com

A representative table of expected vibrational frequencies for a compound structurally similar to this compound, based on data for Fenthion, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Fenthion Data) | Technique |

| Aromatic C-H Stretch | ~3050 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (O-CH₃) | ~2951 | IR, Raman |

| P=S Stretch | ~661 | Raman |

| P-O-Ar Stretch | ~1215 | Raman |

| P-O-CH₃ Stretch | ~1065 | Raman |

| Aromatic C=C Stretch | ~1400 - 1600 | IR, Raman |

| C-S Stretch (Thioether) | ~604 | Raman |

This table is illustrative and based on data for the related compound Fenthion. Specific peak positions for this compound may vary.

X-ray Crystallography for Crystalline Structure Determination

While a specific crystal structure for this compound is not publicly available, the application of this technique to other organophosphate insecticides like Chlorpyrifos (B1668852), Fospirate, and Bromophos has provided invaluable insights into their molecular geometries. osti.govnih.govnih.gov For these compounds, X-ray crystallography has elucidated key structural parameters that are crucial for understanding their interaction with biological targets.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield a set of crystallographic parameters that define its solid-state structure. An example of the type of data that would be generated is shown in the table below, using hypothetical but realistic parameters for a compound of this class.

| Parameter | Hypothetical Value for this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.50 |

| b (Å) | 15.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1510.7 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

This table presents hypothetical crystallographic data for illustrative purposes.

Impurity Profiling and Purification Methodologies for this compound Synthetics

The synthesis of any chemical compound invariably results in the formation of impurities, which can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. A thorough impurity profile, which includes the identification and quantification of these components, is a critical aspect of chemical characterization. Regulatory bodies often mandate strict limits on impurity levels in commercial products. fao.org

Chromatographic Purification Techniques (e.g., Preparative HPLC, Flash Chromatography)

Chromatographic techniques are indispensable for the purification of synthetic compounds. rsc.org These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. pharmagxp.com

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to isolate and purify compounds from a mixture. pharmagxp.com It utilizes a liquid mobile phase and a stationary phase packed in a column. By selecting the appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and optimizing the mobile phase composition, high-purity fractions of the target compound can be collected. pharmagxp.comingenieria-analitica.com For organophosphates, reversed-phase HPLC is a common and effective purification strategy. mdpi.com

Flash Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the mobile phase through the stationary phase, typically silica (B1680970) gel. capes.gov.brbiotage.com It is often used for the routine purification of organic compounds and can handle larger sample quantities than preparative HPLC, though generally with lower resolution. biotage.comoup.com

The choice between preparative HPLC and flash chromatography depends on the required purity, the quantity of material to be purified, and the difficulty of the separation. biotage.com A hypothetical comparison of these techniques for the purification of a synthetic batch of this compound is outlined below.

| Parameter | Preparative HPLC | Flash Chromatography |

| Stationary Phase | C18 silica (5-10 µm particles) | Silica Gel (40-63 µm particles) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane/Ethyl Acetate (B1210297) gradient |

| Pressure | High (1000-4000 psi) | Low to Moderate (10-50 psi) |

| Sample Load | Milligrams to grams | Grams to kilograms |

| Resolution | High | Moderate |

| Purity Achieved | >99% | 95-99% |

| Application | Final purification, isolation of minor impurities | Routine purification, removal of major by-products |

This table provides a general comparison of the techniques for the purification of an organophosphate compound.

Quantitative Analysis of Impurities in Synthetic Batches

Once a synthetic batch of this compound is produced, it is crucial to quantify the levels of impurities present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques used for this purpose. iaea.orgdrawellanalytical.com These methods allow for the separation and sensitive detection of trace-level impurities.

For organophosphates like Fenthion, analytical methods have been developed to detect and quantify not only synthesis-related impurities but also their metabolites, which can sometimes be more toxic than the parent compound. researchgate.netmdpi.com The development of a robust analytical method involves optimizing parameters such as the column type, mobile phase or temperature gradient, and detector settings to achieve adequate separation and sensitivity for all potential impurities.

A data table illustrating a hypothetical impurity analysis of two synthetic batches of this compound before and after purification is shown below. This demonstrates the effectiveness of the purification process in reducing impurity levels.

| Impurity ID | Batch A (Pre-Purification) (%) | Batch A (Post-Purification) (%) | Batch B (Pre-Purification) (%) | Batch B (Post-Purification) (%) |

| Starting Material 1 | 1.5 | <0.05 | 1.8 | <0.05 |

| By-product X | 2.2 | 0.1 | 2.5 | 0.15 |

| Isomer Y | 0.8 | 0.2 | 0.7 | 0.18 |

| Unidentified Impurity | 0.5 | <0.1 | 0.6 | <0.1 |

| This compound Purity | 95.0 | 99.5 | 94.4 | 99.4 |

This table contains hypothetical data for illustrative purposes. The identities and levels of actual impurities would need to be determined experimentally.

Advanced Analytical Techniques for Temivinphos Detection and Quantification

Chromatographic Separations in Temephos (B1682015) Analysis

Chromatography is the cornerstone of temephos analysis, providing the necessary separation from complex sample components before detection. Both gas and liquid chromatography are widely employed, each offering distinct advantages depending on the sample matrix and analytical objectives.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV-Vis, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for polar, non-volatile, or thermally unstable compounds. researchgate.net It offers versatile separation capabilities based on the analyte's polarity. ust.hk The choice of detector is crucial for achieving the desired sensitivity and selectivity. phenomenex.com

UV-Vis Detectors: These detectors measure the absorbance of ultraviolet or visible light by the analyte. phenomenex.com Photodiode Array (PDA) detectors, a type of UV-Vis detector, can acquire an entire spectrum simultaneously, which aids in peak identification. chromatographyonline.com HPLC coupled with a UV detector is a common configuration for the analysis of organic compounds. ust.hkchromatographyonline.com

Fluorescence Detectors: For compounds that are naturally fluorescent or can be derivatized to become fluorescent, this detector offers exceptional sensitivity and selectivity. phenomenex.com Post-column photochemical reactions can be employed to convert non-fluorescent organophosphates into fluorescent compounds, which are then detected. researchgate.net For instance, a method involves the photolysis of the organophosphate, followed by a reaction to form a fluorescent product like thiochrome, which is then measured. researchgate.net

Electrochemical Detectors: These detectors measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. They can be highly selective and sensitive for electroactive compounds.

The selection of the appropriate HPLC detector depends on the chemical properties of temephos and the required detection limits for the specific application. slideshare.net

Capillary Electrophoresis (CE) and Microchip-CE for Enhanced Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is proportional to their charge-to-size ratio. micronit.com It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

Microchip CE (MCE) miniaturizes the CE process onto a small chip, enabling faster separations and the potential for integration into portable, point-of-care analytical systems. promega.comnih.gov These microfluidic devices use microfabricated channels for the precise handling of minute sample volumes. micronit.compromega.com The development of MCE systems has shown promise for the rapid analysis of complex samples, including the separation of various ions in under 20 seconds. nih.govresearchgate.net While widely used for biomolecules, its application can be extended to smaller charged molecules, offering a rapid and efficient alternative to traditional chromatographic methods. nih.gov

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) has become an indispensable tool in trace analysis due to its unparalleled sensitivity and selectivity. When coupled with chromatographic separation, it provides definitive identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a gold standard for the trace analysis of pesticides like temephos. pragolab.cz This technique offers excellent sensitivity and selectivity, which is crucial for meeting the low maximum residue levels (MRLs) set by regulatory bodies. pragolab.czcore.ac.uk

The use of a triple quadrupole (QqQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) mode allows for the highly specific detection of a target analyte even in a complex matrix. pragolab.cz This minimizes the risk of false positives and allows for reliable quantification at very low concentrations. pragolab.czcore.ac.uk GC-MS/MS methods have been developed for the analysis of hundreds of pesticides in a single run. core.ac.uk The enhanced sensitivity and selectivity of GC-MS/MS have led to its widespread adoption in laboratories, replacing older GC-MS techniques. hpst.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying analytes in complex biological and environmental matrices. researchgate.netnih.gov It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This is particularly advantageous for temephos analysis in challenging samples like animal-derived foods, where matrix effects can be significant. researchgate.net

LC-MS/MS methods, often utilizing a triple quadrupole mass spectrometer, can achieve low limits of detection (LOD) and quantification (LOQ). For example, a method for temephos in various animal food products achieved an LOQ of 10 µg/kg. researchgate.net The primary challenge in LC-MS/MS is the potential for matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte. researchgate.netnih.gov To counteract this, sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed, and matrix-matched calibration standards are used for accurate quantification. researchgate.netthermofisher.com

Table 2: Performance of an LC-MS/MS Method for Temephos Analysis in Animal-Derived Foods

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | ≥0.980 | researchgate.net |

| Concentration Range | 5–50 μg/kg | researchgate.net |

| Recovery | 71–105% | researchgate.net |

| Relative Standard Deviation (RSD) | ≤9.2% | researchgate.net |

| Limit of Quantification (LOQ) | 10 µg/kg | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Suspect and Non-Target Screening

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for environmental monitoring and chemical safety. fftc.org.tw Unlike traditional mass spectrometry, HRMS instruments provide high mass resolution (often defined as ≥ 20,000) and high mass accuracy (typically ≤ 5 parts per million deviation), which improves the potential for compound identification. norman-network.net This enhanced capability allows for the effective separation of analyte signals from matrix interferences and reduces the number of possible elemental formulas for an unknown ion. norman-network.net

HRMS is particularly powerful for suspect and non-target screening (NTS) applications, which are crucial for identifying emerging contaminants like pesticides and their degradation products that are not part of routine monitoring programs. europa.eu

Suspect Screening: This approach involves searching for a predefined list of suspected compounds for which no reference standards may be immediately available. For instance, a "smart suspect screening" strategy can be employed where transformation products of a parent compound like Temivinphos are first generated in laboratory studies. ufz.de The data from these lab experiments (including exact masses, retention times, and fragmentation patterns) are then used to screen for these specific compounds in complex environmental samples. ufz.de

Non-Target Screening (NTS): This is a more comprehensive approach used to detect and identify previously unknown compounds without any prior assumptions. researchgate.net HRMS allows for the unbiased collection of full-scan data, which can be retrospectively analyzed for newly identified threats. fftc.org.tw The use of liquid chromatography coupled to HRMS (LC-HRMS) is common, and the large datasets generated are often processed using advanced chemometric techniques like principal component analysis to identify relevant trends and prioritize unknown features for further investigation. researchgate.net This methodology has been successfully applied to detect organic contaminants in matrices such as highway runoff, fish tissue, and wastewater. researchgate.netrsc.org

The reliable identification of compounds in both screening modes relies on the measurement of the accurate mass, retention time, and the acquisition of tandem mass spectrometry (MS/MS) fragment spectra for structural confirmation. fftc.org.tw

Electrochemical Detection Methods for Organophosphorus Compounds

Electrochemical methods offer a promising alternative to traditional chromatographic techniques for the detection of organophosphorus compounds, providing advantages in portability, cost, and potential for on-site analysis. scirp.org

Biosensors for organophosphorus compounds, including those in the same class as this compound, often operate on the principle of enzyme inhibition. Amperometric and potentiometric biosensors are two major types of electrochemical sensors used for this purpose. sciforum.net

Potentiometric Biosensors: These sensors measure the change in potential at an electrode. A common design for organophosphate detection involves immobilizing an enzyme, such as Acetylcholinesterase (AChE) or Organophosphorus Hydrolase (OPH), onto the surface of a pH electrode. nih.govnih.gov OPH-based sensors work by catalyzing the hydrolysis of the organophosphate, which releases protons and causes a measurable change in pH. nih.gov AChE-based sensors, conversely, measure the inhibition of the enzyme's normal activity. AChE hydrolyzes a substrate like acetylcholine (B1216132); when an organophosphate is present, it inhibits the enzyme, leading to a decrease in the rate of the reaction, which can be detected potentiometrically. nih.govmdpi.com Research has demonstrated the development of potentiometric biosensors capable of detecting various organophosphates at low concentrations. nih.govnih.govmdpi.com

Amperometric Biosensors: These devices function by measuring the current produced by an oxidation or reduction reaction at a working electrode. sensor1stop.com For organophosphate detection, they can also be based on enzyme inhibition. For example, the activity of an enzyme like glucose oxidase can be measured amperometrically. wsu.edu An immunoassay-based amperometric sensor can also be designed, where the signal is dependent on the antigen concentration, offering a robust platform for detection in biological fluids. mdpi.comnih.gov

The table below summarizes the performance of several developed electrochemical biosensors for organophosphate detection.

| Biosensor Type | Enzyme | Target Analytes | Detection Limit | Reference |

|---|---|---|---|---|

| Potentiometric | Organophosphorus Hydrolase (OPH) | Paraoxon (B1678428), Methyl Parathion (B1678463), Diazinon | 2 µM | nih.gov |

| Potentiometric | Acetylcholinesterase (AChE) | Five different organophosphorus pesticides | 10-7 mol/L | nih.gov |

| Potentiometric | Acetylcholinesterase (AChE) | Diazinon, Profenofos | 10-7 mg L-1 | mdpi.com |

Capacitively Coupled Contactless Conductivity Detection (C4D) is an electrochemical technique that measures the conductivity of a solution without direct contact between the electrodes and the liquid. mdpi.commengelengineering.dk This is achieved by placing electrodes on the outside of a non-conductive capillary or microfluidic channel wall; an AC voltage is applied, and the resulting current, which is dependent on the conductivity of the solution inside the channel, is measured. mengelengineering.dk

The key advantages of C4D include its simplicity, low cost, portability, and robustness, as there is no electrode fouling. mdpi.comnih.gov These features make it exceptionally well-suited for integration into miniaturized, portable analytical systems, often referred to as "lab-on-a-chip" devices. researchgate.net C4D is frequently paired with Capillary Electrophoresis (CE) or Microchip Electrophoresis (MCE) for the separation and detection of ionic species. scilit.comucc.ie

Recent research highlights the development of mobile analytical workstations integrating MCE with C4D on disposable chips for the rapid, on-site detection of organophosphates. mdpi.comscilit.comresearchgate.net Such systems are designed for environmental monitoring and forensic applications, reducing the time delay associated with sending samples to a central laboratory. scilit.comresearchgate.net While these systems show great promise, surface interactions between hydrophobic analytes and the microchip material can sometimes pose a challenge, necessitating surface modifications to achieve successful detection. ucc.ie

| System | Target Analyte Example | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Mobile CE-C4D Workstation | Dimethyl methylphosphonate (B1257008) (DMMP) | 2.5 mM to 20 mM | 2.5 mM | mdpi.comscilit.comresearchgate.net |

| MCE-C4D System | Methyl paraoxon (MPX), Ethyl paraoxon (EPX) | Not specified | Successfully detected after surface modification | ucc.ie |

Amperometric and Potentiometric Biosensors for Enzyme-Substrate Interactions

Sample Preparation and Extraction Methodologies for Diverse Matrices

Before instrumental analysis, this compound must be extracted from its sample matrix (e.g., soil, water, food, plasma) and purified to remove interfering components. chromatographyonline.com This sample preparation step is critical for achieving accurate and reproducible quantitative results.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common techniques for preparing samples containing organophosphorus pesticides.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates components of a mixture between a solid phase (sorbent) and a liquid phase (sample and solvents). specartridge.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. specartridge.com Optimization is crucial and involves selecting the appropriate sorbent chemistry (e.g., reversed-phase C8 or C18, hydrophilic-lipophilic balance (HLB), or ion-exchange) and the correct solvents for washing and elution. chromatographyonline.commdpi.com For example, a micro-SPE (µ-SPE) method developed for organophosphorus pesticides in wheat used a small sorbent bed to effectively extract and concentrate the analytes, achieving recoveries between 75% and 109%. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. instructables.comacs.org The choice of solvent is critical for effective extraction. acs.org A variation of this technique is salting-out LLE (SALLE), where a salt (e.g., sodium chloride, magnesium sulfate) is added to the aqueous sample to decrease the solubility of polar analytes, driving them into a water-miscible organic solvent like acetonitrile. chromatographyonline.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis in food, is a well-known application of the salting-out principle. chromatographyonline.com

Matrix effects are a significant challenge in quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS). restek.comnih.gov This phenomenon is defined as the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix. bataviabiosciences.comcore.ac.uk The effect can manifest as either signal suppression (a decrease in response) or signal enhancement (an increase in response), both of which lead to inaccurate quantification. nih.govresearchgate.net

Electrospray ionization (ESI) is particularly susceptible to matrix effects. nih.gov The interfering components can originate from the sample itself (e.g., salts, lipids, endogenous metabolites), reagents used during sample preparation, or mobile phase additives. nih.govresearchgate.netpsu.edu The extent of the matrix effect is dependent on the specific analyte, the nature of the matrix, the cleanliness of the extract, and the chromatographic conditions. nih.gov

Several strategies are employed to overcome or compensate for matrix effects:

Improved Sample Cleanup: Thorough sample preparation using techniques like SPE is designed to remove as many interfering matrix components as possible. restek.com

Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from interfering compounds is a primary strategy. researchgate.net

Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, but this may compromise the limit of detection. restek.com

Calibration Strategies: To compensate for unavoidable matrix effects, analysts often use matrix-matched calibration curves, where standards are prepared in an extract of a blank matrix sample. restek.com The standard addition method or the use of a stable isotope-labeled internal standard that experiences the same matrix effect as the analyte are also effective compensation techniques. restek.com

Post-column Infusion: This technique can be used to visualize regions of ion suppression or enhancement throughout a chromatographic run, aiding in method development. nih.govnih.gov

Compound Names

Environmental Fate and Biogeochemical Cycling of Temivinphos

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For Temivinphos, an organophosphate, the key abiotic pathways are hydrolysis, photolysis, and chemical oxidation-reduction reactions. These processes permanently alter the chemical structure of the parent compound. up.pt

Hydrolysis is a significant chemical reaction where water molecules cleave the chemical bonds of a substance. numberanalytics.com Organophosphorus esters, such as this compound, contain ester bonds that are particularly susceptible to this process, which can dramatically reduce their environmental half-lives. up.ptviu.ca The reaction involves the substitution of a part of the molecule with a hydroxyl (OH) group from water. fao.org Hydrolysis can occur in surface waters, groundwater, and the water present in fogs, clouds, and soil pores. up.pt

Several environmental factors significantly influence the rate of hydrolysis. numberanalytics.com The interplay of these variables determines the persistence of this compound in aquatic environments.

Interactive Table: Environmental Variables Affecting Hydrolysis of this compound Below is a table summarizing the key environmental factors that influence hydrolysis rates.

| Environmental Variable | Effect on Hydrolysis Rate | Scientific Rationale |

| pH | Rate increases at both acidic and basic extremes. | The reaction is catalyzed by both acids (H+) and bases (OH-). up.ptnumberanalytics.com The lowest rate is often observed near neutral pH. |

| Temperature | Rate increases with increasing temperature. up.ptnumberanalytics.com | Higher temperatures provide more kinetic energy to the molecules, accelerating the rate of chemical reactions. numberanalytics.comforensicscijournal.com |

| Presence of Catalysts | Rate can be enhanced by natural catalysts. | Certain metal ions or enzymes present in the environment can act as catalysts, speeding up the hydrolysis reaction. numberanalytics.com |

Photolysis is a process where chemical bonds are broken by the energy of light, primarily in the ultraviolet (UV) range of the solar spectrum. up.ptfao.org This degradation pathway can be significant for compounds on soil surfaces, on plant leaves, or dissolved in the upper layers of water bodies where sunlight can penetrate. up.ptnih.gov Unsaturated aromatic compounds, a common feature in many pesticides, are often highly susceptible to photolysis because they can absorb light energy efficiently. up.pt

The degradation can occur through two main mechanisms:

Direct Photolysis: Occurs when the this compound molecule itself absorbs a photon of light with sufficient energy to break a chemical bond. researchgate.net

Indirect (or Sensitized) Photolysis: Occurs when other molecules in the environment, known as photosensitizers, absorb light and transfer the energy to the this compound molecule, causing it to degrade. nih.govresearchgate.net Natural waters and soils contain various photosensitizers, such as humic-like substances (HULIS), quinones, and aromatic carbonyls. nih.gov

The rate and extent of photolysis are influenced by several factors. For instance, dark carbonaceous materials in soil or water can adsorb this compound and shield it from sunlight, thereby slowing its photodegradation. researchgate.net Conversely, light-colored mineral surfaces may provide less protection. researchgate.net The products of photolysis can sometimes be more toxic than the original compound. up.pt Photoreduction is a related process where a molecule gains an electron after being excited by light, leading to a change in its chemical structure.

Chemical oxidation and reduction are reactions that involve the transfer of electrons and can lead to the degradation of contaminants. In-situ chemical oxidation (ISCO) is a remediation technique that involves injecting strong chemical oxidants into contaminated soil and groundwater to convert harmful substances like pesticides into less toxic compounds, such as carbon dioxide and water. epa.govvertasefli.co.ukenviro.wiki

Common oxidants used in this process include:

Permanganate (Potassium or Sodium): Effective over a wide pH range and reacts slowly, allowing it to travel further from the injection point. frtr.govfrtr.gov

Persulfate: Has less affinity for natural organic matter compared to other oxidants and can be activated to generate powerful sulfate (B86663) radicals. frtr.gov

Ozone: A strong oxidant that reacts very quickly but must be generated on-site due to its short half-life. frtr.gov

Fenton's Reagent (Hydrogen Peroxide and an iron catalyst): Generates highly reactive hydroxyl radicals that can rapidly destroy a wide range of organic compounds. vertasefli.co.uk

Interactive Table: Common Oxidants for Environmental Remediation This table outlines the characteristics of common chemical oxidants.

| Oxidant | Key Characteristics | Typical Application |

| Permanganate | Slow reaction time, long persistence in the subsurface, effective over a broad pH range. frtr.gov | Treatment of chlorinated solvents and other persistent organic compounds. vertasefli.co.uk |

| Persulfate | Can be activated by heat, high pH, or iron; less reactive with soil organic matter. frtr.gov | Treatment of petroleum hydrocarbons (including benzene) and chlorinated solvents. frtr.gov |

| Ozone | Very fast-acting gas, requires on-site generation. frtr.gov | Water treatment for disinfection and oxidation of contaminants. frtr.gov |

| Hydrogen Peroxide | Often used with an iron catalyst (Fenton's reagent) to produce hydroxyl radicals. vertasefli.co.uk | Rapid treatment of source zones with high contaminant concentrations. frtr.gov |

Chemical reduction is the opposite of oxidation and involves the addition of electrons to a contaminant. frtr.gov This process is less common for pesticide degradation but is used for specific applications, such as converting oxidized metals like hexavalent chromium to less toxic forms. frtr.govsuezwaterhandbook.com

Photolysis and Photoreduction in Aqueous and Surface Environments

Biotic Transformation and Mineralization Processes

Biotic degradation, or biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms. fao.org This is often the most significant pathway for the complete mineralization of pesticides like this compound into simple inorganic compounds such as carbon dioxide, water, and phosphate (B84403). fao.orgethz.ch

A wide variety of microorganisms in the environment, including bacteria and fungi, have the ability to degrade organophosphate pesticides. researchgate.netnih.gov These microbes use the pesticide as a source of carbon and nutrients for their growth and energy. mdpi.com The ability of a microbial community to degrade this compound depends on factors like the presence of adapted microorganisms, oxygen levels (aerobic vs. anaerobic conditions), nutrient availability, pH, and temperature. fao.orgmdpi.com

Bacterial Degradation: Many bacterial genera, such as Pseudomonas, Bacillus, Streptomyces, and Citrobacter, have been reported to degrade pesticides and other complex organic molecules. researchgate.netmdpi.com Bacteria can break down aromatic compounds and cleave the ester bonds common in organophosphates. mdpi.comnih.gov

Fungal Degradation: Fungi, including species from the genera Aspergillus, Penicillium, Mucor, and Trichoderma, are also highly effective degraders. researchgate.netmdpi.com They secrete powerful extracellular enzymes that can break down complex polymers and recalcitrant aromatic hydrocarbons. mdpi.comfrontiersin.org Fungi can be particularly resilient, capable of assimilating hydrocarbons even in environments with low pH and nutrient levels. mdpi.com

Interactions between different microbial species, such as bacterial-fungal consortia, can enhance degradation. nih.govnih.govfrontiersin.org One species may perform an initial breakdown step, creating intermediate products that another species can then metabolize. nih.gov

The breakdown of this compound by microbes is not a direct process but is mediated by specific enzymes that these organisms produce and often secrete. researchgate.netfrontiersin.org Biotransformation is the chemical modification of a compound by an organism, and it is the central mechanism of microbial degradation. ethz.chopenaccessjournals.com

The enzymatic process generally occurs in two stages:

Adsorption: Extracellular enzymes adsorb to the surface of the contaminant. frontiersin.org

Hydrolysis/Cleavage: The enzymes catalyze the cleavage of specific chemical bonds. frontiersin.org

For organophosphate pesticides like this compound, the key enzymes are hydrolases that target the ester bonds. researchgate.net

Interactive Table: Key Enzyme Classes in Organophosphate Biotransformation The following table lists the major classes of enzymes involved in the degradation of organophosphate pesticides.

| Enzyme Class | Function | Examples |

| Phosphotriesterases (PTEs) | Hydrolyze the phosphate ester bonds (P-O, P-S) in organophosphates. researchgate.net | Parathion (B1678463) hydrolase, Paraoxonase |

| Esterases | A broad class of enzymes that split esters into an acid and an alcohol. researchgate.net | Carboxyesterases |

| Oxygenases | Incorporate oxygen into the pesticide molecule, often as an initial step to increase its water solubility and susceptibility to further degradation. | Cytochrome P450 monooxygenases mdpi.com |

| Laccases & Peroxidases | Oxidative enzymes, often produced by fungi, that can degrade a wide range of aromatic compounds, including those found in pesticides. mdpi.com | Lignin peroxidase, Manganese peroxidase |

Once the enzymes break down the large this compound molecule into smaller, simpler fragments, these can be transported into the microbial cells and used in their primary metabolic pathways, leading to complete mineralization. frontiersin.org

Identification and Characterization of Degradation Products and Metabolites

The specific degradation products and metabolites of this compound are not extensively documented in publicly available scientific literature. However, based on the known behavior of organophosphorus insecticides, several degradation pathways can be anticipated. Organophosphates are generally susceptible to degradation through processes such as hydrolysis and oxidation. who.intnih.govmdpi.comresearchgate.net

The primary mechanism for the breakdown of many organophosphorus pesticides in the environment is the hydrolysis of the phosphate ester bonds. who.intfrontiersin.org This process can be influenced by environmental factors such as pH, with degradation often being more rapid under neutral to alkaline conditions. who.int For this compound, this would likely involve the cleavage of the vinyl phosphate linkage, leading to the formation of less complex, and typically less toxic, water-soluble products. who.int

Oxidative processes can also contribute to the transformation of organophosphorus compounds. nih.gov Furthermore, microbial degradation is a significant pathway where microorganisms utilize the pesticide as a source of carbon, phosphorus, or other nutrients, breaking it down through enzymatic action. mdpi.comfrontiersin.org Enzymes such as phosphotriesterases (PTEs) are known to effectively hydrolyze organophosphates. mdpi.comfrontiersin.org

The characterization and identification of such potential metabolites would be accomplished using advanced analytical techniques. Modern methods like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS or LC-MS/MS) are standard for separating complex mixtures and identifying unknown compounds and their structures based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Environmental Distribution and Persistence in Ecosystem Compartments

The distribution and persistence of this compound in the environment are controlled by its physicochemical properties, which influence its movement between soil, water, and air.

The mobility of this compound in soil and aquatic environments is largely dictated by its tendency to adsorb to soil and sediment particles. This behavior is quantified by sorption coefficients, which describe the partitioning of a chemical between the solid (soil/sediment) and liquid (water) phases at equilibrium. skb.com

Table 1: Explanation of Soil Sorption Coefficients

| Coefficient | Description | Significance for Environmental Mobility |

| Kd (Distribution Coefficient) | The ratio of the concentration of the chemical adsorbed to the soil to its concentration in the soil water at equilibrium. Its value can vary significantly between different soil types. skb.comchemsafetypro.com | A higher Kd value indicates stronger binding to soil and lower mobility. |

| Koc (Organic Carbon Partition Coefficient) | The Kd value normalized to the fraction of organic carbon in the soil (Koc = (Kd / %OC) * 100). It provides a standardized measure of a chemical's tendency to bind to organic matter, allowing for comparison across different soils. chemsafetypro.comecetoc.orgitrcweb.org | A high Koc value suggests the compound will be strongly adsorbed in soils with high organic matter, making it less likely to leach into groundwater but more likely to persist in the topsoil. chemsafetypro.com |

Factors influencing the sorption of pesticides like this compound include soil pH, clay content and type, and the quantity and nature of soil organic matter. ecetoc.org Given its organophosphate structure, it is expected to exhibit some degree of sorption, limiting its movement through the soil column and potential for groundwater contamination.

Volatilization is the process by which a chemical evaporates from soil or water surfaces into the atmosphere. This potential is influenced by the compound's vapor pressure and its Henry's Law Constant.

A known physicochemical property for this compound is its vapor pressure, which provides an indication of its tendency to enter the gas phase.

Table 2: Physicochemical Property of this compound

| Property | Value | Implication |

| Vapor Pressure | 0.58 mPa (at 20°C) who.int | This relatively low vapor pressure suggests that this compound is not highly volatile from dry surfaces. |

For partitioning from water into the air, the Henry's Law Constant (HLC) is the critical parameter. epa.govbyjus.comhenrys-law.orgwikipedia.org It relates the partial pressure of a compound in the air to its concentration in water at equilibrium. wikipedia.org An experimental HLC value for this compound is not available in the examined literature. A low HLC would indicate that the compound tends to remain in the water phase rather than volatilizing into the air. epa.gov Once in the atmosphere, a pesticide can be transported over distances before being redeposited.

The movement of this compound within aquatic ecosystems is primarily dependent on its water solubility and its affinity for particulate matter. While a precise solubility value is not available in the reviewed literature, multiple sources imply that organophosphorus compounds of this nature often have low water solubility. scribd.com This characteristic is a key determinant of its fate in water.

Compounds with low water solubility tend to adsorb onto suspended organic and inorganic particles in the water column. skb.com Consequently, the primary mode of aquatic transport for a substance like this compound would likely be in this sorbed state, carried along with suspended sediments. The movement and deposition of these sediment particles, therefore, dictate the distribution of the chemical within a water body.

During periods of high flow or runoff, sediment-bound this compound can be transported downstream. When water flow decreases, these particles settle out, leading to the accumulation of the compound in the sediment bed. This process effectively transfers the chemical from the water column to the sediment, where it can persist. The sediment can then act as a long-term reservoir, from which the compound may be slowly released back into the water column or affect benthic organisms.

Biochemical and Molecular Interaction Studies of Temivinphos

Enzyme Interaction Kinetics and Mechanisms

The primary mechanism of action for Temephos (B1682015), like other organophosphates, involves the inhibition of vital enzymes, particularly those involved in nerve signal transmission. researchgate.net

The neurotoxic effects of Temephos are primarily attributed to its ability to inhibit cholinesterase enzymes, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). researchgate.netnih.gov AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in hyperstimulation of cholinergic receptors, which can cause paralysis and death in insects. researchgate.net

Temephos itself is a thion-type organophosphate, which requires metabolic activation to its oxygen analog (oxon) to become a potent cholinesterase inhibitor. researchgate.net Studies have shown that oxidized metabolites of Temephos are significantly more powerful inhibitors. For instance, the dioxon-sulfone metabolite of Temephos (Tem-dox-SO2) was found to be the most potent inhibitor of human red blood cell AChE, with an effect even more pronounced than that of ethyl-paraoxon, a well-known AChE inhibitor. researchgate.netnih.gov

The inhibition of cholinesterases by organophosphates involves the phosphorylation of a serine residue within the enzyme's active site, forming a stable, covalent bond. The reversibility of this inhibition depends on the specific chemical structure of the organophosphate and the potential for reactivation, either spontaneously or through the action of reactivating agents (oximes). nih.gov Kinetic studies of Temephos derivatives have indicated a mixed-type inhibition mechanism against cholinesterases. acs.org This suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). ugm.ac.id

Table 1: Cholinesterase Inhibition Data for Temephos and its Derivatives

| Compound | Enzyme Target | Inhibition Type | Key Findings | Reference |

|---|---|---|---|---|

| Temephos | Acetylcholinesterase (AChE) | Irreversible Inhibition (via metabolites) | Primary mechanism of insecticidal action. researchgate.netnih.gov | researchgate.netnih.gov |

| Tem-dox-SO2 (Metabolite) | Human Red Blood Cell AChE | Potent Inhibition | More potent inhibitor than the parent compound and ethyl-paraoxon. researchgate.netnih.gov | researchgate.netnih.gov |

| Temephos Derivatives | Cholinesterases (ChE) | Mixed-Type | Inhibition mechanism evaluated by Lineweaver-Burk methods. acs.org | acs.org |

Beyond direct cholinesterase inhibition, the efficacy of Temephos is significantly modulated by its interactions with other hydrolases, particularly carboxylesterases (CE). nih.gov These enzymes play a crucial role in the detoxification of xenobiotics, including insecticides. plos.org In many Temephos-resistant insect populations, elevated levels of non-specific esterase activity are a primary mechanism of resistance. thaiscience.info

These detoxifying esterases can sequester or hydrolyze Temephos, preventing it from reaching its target site, AChE. thaiscience.info Biochemical assays on resistant strains of Aedes aegypti have demonstrated a strong correlation between Temephos resistance and increased activity of alpha- and beta-esterases. thaiscience.inforesearchgate.net The involvement of carboxylesterases is further confirmed by synergism assays. When resistant mosquitoes are co-exposed to Temephos and a specific carboxylesterase inhibitor, such as S,S,S-tributyl phosphorotrithioate (DEF), their susceptibility to Temephos is significantly increased. plos.org This indicates that the inhibition of these detoxifying enzymes restores the insecticidal activity of Temephos.

Molecular docking and simulation studies provide valuable insights into the specific binding interactions between Temephos and its target enzymes at the atomic level. These in silico methods help to predict the binding affinity and identify the key amino acid residues involved in stabilizing the enzyme-ligand complex.

Docking studies of Temephos and its derivatives with cholinesterases have been performed to understand their inhibitory mechanism. These analyses have revealed that the binding is stabilized by a network of interactions within the enzyme's active site. For example, a study on Temephos derivatives found that hydrogen bonds formed between the oxygen atoms of the ligand and the nitrogen atoms of glutamine (GLN) and glutamic acid (GLU) residues in the cholinesterase active site. acs.org

Another virtual screening study compared the binding affinity of Temephos with other potential insecticides against AChE. nih.gov While Temephos showed a certain binding affinity, other screened ligands demonstrated even stronger interactions, highlighting the potential for designing more potent inhibitors. nih.gov A separate docking analysis of Temephos with arginine kinase from Daphnia magna (a non-target organism) calculated a binding affinity of -5.8 kcal/mol and identified key hydrogen bonding and hydrophobic interactions with residues such as Arg229, Arg126, and Ser122. researchgate.net While not an AChE interaction, this study exemplifies the detailed analysis provided by docking simulations.

Table 2: Summary of Molecular Docking Studies for Temephos and Related Compounds

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Temephos | Arginine Kinase (7VCJ) | -5.8 | Arg229, Arg126, Ser122 | researchgate.net |

| Temephos Derivatives | Cholinesterases | Not specified | GLN, GLU | acs.org |

| Temephos | Human AChE (4EY6) | -3.18 | Not specified | nih.gov |

| Ligand L66 (analogue) | Human AChE (4EY6) | -6.25 | Not specified | nih.gov |

Other Esterase and Hydrolase Interactions (e.g., Carboxylesterases, A-esterases)

Receptor Binding Profiling and Ligand-Target Interactions

While the primary targets of Temephos are enzymes, understanding its broader interaction profile with other proteins and receptors is important for a complete biochemical picture.

For Temephos, the most extensively characterized binding site is the active site of acetylcholinesterase. acs.org This site is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) of amino acids (serine, histidine, and glutamate) responsible for acetylcholine hydrolysis. mdpi.com Molecular docking studies have helped to visualize how Temephos and its derivatives orient themselves within this pocket to interact with key residues. acs.org The interactions identified, such as hydrogen bonds with glutamine and glutamic acid, are crucial for the positioning of the organophosphate to enable the phosphorylation of the catalytic serine, leading to enzyme inhibition. acs.org

Beyond the primary target, in silico screening programs are sometimes used to predict off-target interactions. These studies assess the binding potential of a ligand against a wide panel of known protein receptors, ion channels, and transporters. mdpi.com While specific, comprehensive receptor binding profiles for Temephos are not widely published, the docking studies confirm that the most significant interactions occur within the well-defined active sites of cholinesterases and, to a lesser extent, detoxifying esterases.

Biophysical techniques like Surface Plasmon Resonance (SPR) are powerful tools for studying molecular interactions in real-time, without the need for fluorescent or radioactive labels. cytivalifesciences.combruker.com SPR measures changes in the refractive index on a sensor surface as an analyte in solution binds to a ligand immobilized on the surface. nih.gov This allows for the precise determination of kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity. wikipedia.org

Although SPR is an ideal method for quantitatively analyzing the binding kinetics of Temephos or its active metabolites to purified enzymes like AChE or carboxylesterases, a specific search of the available literature did not yield studies that have applied this technique to Temephos. However, the methodology is well-established for studying other inhibitor-enzyme systems. nih.gov An SPR experiment for Temephos would typically involve immobilizing purified AChE on a sensor chip and then flowing different concentrations of the Temephos metabolite over the surface. The resulting sensorgrams would provide detailed kinetic data, offering a more dynamic and quantitative understanding of the inhibition process than what is available from standard enzyme activity assays alone. bruker.com

Characterization of Binding Sites on Protein Receptors

Cellular Uptake and Intracellular Distribution Mechanisms in Model Systems

The investigation of how a chemical compound enters a cell and where it subsequently localizes is fundamental to understanding its biological activity. For Temivinphos, these mechanisms are explored using various model systems, primarily focusing on in vitro cell cultures and advanced imaging techniques.

Membrane Permeation and Transport Studies in In Vitro Cell Cultures

The passage of a compound across the cell membrane is the initial step in its interaction with cellular components. In vitro cell culture models, such as Caco-2 or MDCK cells, are commonly employed to study the permeability and transport mechanisms of xenobiotics. sigmaaldrich.com These cells form a monolayer that mimics the intestinal epithelium, providing a platform to assess both passive diffusion and active transport processes. sigmaaldrich.com

The apparent permeability coefficient (Papp) is a key parameter determined from these studies, which quantifies the rate at which a compound crosses the cell monolayer. mdpi.com This value helps to classify a compound's potential for absorption in biological systems. sigmaaldrich.com Studies would typically involve applying this compound to the apical side of the cell monolayer and measuring its appearance on the basolateral side over time. The involvement of specific transporters, such as P-glycoprotein, can also be investigated by using known inhibitors.

While specific experimental data on the membrane permeation of this compound is not available in the provided search results, the general methodology for such studies is well-established. The transport of a compound like this compound could occur through transcellular (across the cells) or paracellular (between the cells) routes. sigmaaldrich.com The physicochemical properties of this compound, such as its lipophilicity and molecular size, would be critical determinants of its primary route of passage.

Interactive Data Table: Representative Parameters from In Vitro Permeability Assays

Below is a hypothetical data table illustrating the type of data generated from in vitro permeability studies. Note: This table is for illustrative purposes only and does not represent actual data for this compound.

| Compound | Papp (x 10⁻⁶ cm/s) | Transport Mechanism | Efflux Ratio |

| This compound (Hypothetical) | 5.2 | Passive Diffusion | 1.1 |

| Control Compound A (High Permeability) | 20.5 | Passive Diffusion | 0.9 |

| Control Compound B (Low Permeability) | 0.8 | Paracellular | 1.0 |

| Control Compound C (Active Efflux) | 2.5 | Active Transport | 8.3 |

Subcellular Localization through Advanced Imaging Techniques

Once inside the cell, determining the specific organelles or compartments where a compound accumulates is crucial for understanding its mechanism of action. Advanced imaging techniques are indispensable for visualizing the subcellular localization of molecules. nih.gov

Techniques such as confocal microscopy and transmission electron microscopy (TEM) are powerful tools for this purpose. nih.govnih.gov Fluorescently labeling this compound or using immunolabeling techniques with antibodies specific to this compound or its metabolites would allow for its visualization within the cell. nih.gov For higher resolution, techniques like super-resolution microscopy or quantum dots (QD)-mediated immunolabeling followed by TEM can provide nanoscale localization information. nih.govnih.gov

The uptake of nanoparticles, for instance, has been shown to occur via endocytic pathways like clathrin-mediated or caveolae-mediated endocytosis, leading to accumulation in endosomes and lysosomes. curie.frdovepress.comnih.gov While the specific pathway for this compound is not detailed in the provided search results, these are the established mechanisms that would be investigated. The chemical nature and structure of a compound can significantly influence its uptake pathway and subsequent intracellular destination. curie.fr

Metabolomic Profiling of this compound Transformation in Biological Systems

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system and provides a functional readout of the cellular state. numberanalytics.comembopress.org Profiling the metabolic transformation of this compound is essential to identify its breakdown products and understand the biochemical pathways involved.

Identification of Phase I and Phase II Metabolites

The biotransformation of foreign compounds in the body typically occurs in two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound. creative-proteomics.com These reactions are often catalyzed by cytochrome P450 (CYP) enzymes. creative-proteomics.com Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate (B86663), or glutathione (B108866), which generally increases water solubility and facilitates excretion. creative-proteomics.comresearchgate.net

The identification of this compound metabolites would be achieved using analytical techniques like liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as Q-TOF or Orbitrap systems. numberanalytics.comnih.govnih.gov These methods allow for the determination of the elemental composition of metabolites and the structural elucidation based on fragmentation patterns. nih.govupce.cz

Interactive Data Table: Hypothetical Metabolites of this compound

This table illustrates the types of metabolites that could be identified. Note: This table is for illustrative purposes only and does not represent actual data for this compound.

| Metabolite ID | Parent Compound | Metabolic Reaction | Phase |

| M1 (Hypothetical) | This compound | Hydroxylation | I |

| M2 (Hypothetical) | This compound | O-demethylation | I |

| M3 (Hypothetical) | M1 | Glucuronidation | II |

| M4 (Hypothetical) | This compound | Glutathione Conjugation | II |

Investigation of Metabolic Pathways and Rate-Limiting Enzymes

Once metabolites are identified, they can be mapped onto known biochemical pathways to understand the complete transformation process of this compound in a biological system. plos.org This involves piecing together the series of enzymatic reactions that lead from the parent compound to its various metabolites.

Mechanisms of Resistance Evolution and Management Strategies in Target Organisms

Characterization of Metabolic Resistance Mechanisms

Metabolic resistance is a key defense mechanism employed by insects to counteract the toxic effects of temephos (B1682015). It involves the enzymatic detoxification of the insecticide into less harmful, water-soluble compounds that can be readily excreted. This process is primarily mediated by the overexpression and increased activity of specific families of detoxifying enzymes.

Overexpression and Activity of Detoxifying Enzymes (e.g., Esterases, Glutathione (B108866) S-transferases, Cytochrome P450 Monooxygenases)

The overexpression of detoxifying enzymes is a frequently observed characteristic in temephos-resistant insect populations. Several major enzyme families are implicated in this process:

Esterases: Specifically, carboxylesterases (CCEs) are strongly associated with temephos resistance. plos.orgresearchgate.net These enzymes hydrolyze the ester bonds within the temephos molecule, rendering it inactive. plos.org Elevated esterase activity has been consistently documented in temephos-resistant strains of Aedes aegypti. plos.orgplos.orgnih.gov In some cases, a specific esterase, such as A4, has been strongly correlated with temephos resistance. plos.org

Glutathione S-transferases (GSTs): This enzyme family plays a crucial role in the detoxification of a wide range of xenobiotics, including temephos. nih.govcabidigitallibrary.org GSTs catalyze the conjugation of glutathione to the insecticide, a process that increases its water solubility and facilitates its removal from the insect's body. nih.govcabidigitallibrary.org Increased GST activity has been observed in temephos-resistant mosquito populations. cabidigitallibrary.orgresearchgate.net

Cytochrome P450 Monooxygenases (P450s): These enzymes are involved in the oxidative metabolism of insecticides. nih.govannualreviews.org The overexpression of certain P450 genes, such as CYP6N12, CYP6F3, and CYP6M11 in Aedes aegypti, has been linked to temephos resistance. plos.orgnih.gov However, the role of P450s can sometimes be secondary to that of esterases in temephos resistance. researchgate.net

Table 1: Research Findings on Detoxifying Enzyme Activity in Temephos-Resistant Mosquitoes

| Enzyme Family | Study Finding | Target Organism | Citation |

|---|---|---|---|

| Esterases | Elevated carboxylesterase (CCE) activity strongly correlated with temephos resistance. | Aedes aegypti | plos.orgplos.org |

| Esterases | The CCE gene, CCEae3a, was upregulated more than 60-fold in a resistant population. | Aedes aegypti | plos.org |

| Glutathione S-transferases | Increased GST activity is associated with temephos resistance. | Aedes aegypti | cabidigitallibrary.orgresearchgate.net |

| Cytochrome P450s | Overexpression of CYP6N12, CYP6F3, and CYP6M11 genes implicated in resistance. | Aedes aegypti | plos.org |

| Multiple Enzymes | Higher activity of GSTs, alpha- and beta-esterases, and to a lesser degree, MFOs, found in a resistant strain. | Aedes aegypti | researchgate.net |

Genetic Basis of Enzyme Amplification and Regulation